Home > Products > Screening Compounds P36962 > AZD 5582 dihydrochloride
AZD 5582 dihydrochloride -

AZD 5582 dihydrochloride

Catalog Number: EVT-1533970
CAS Number:
Molecular Formula: C58H78N8O8.2HCl
Molecular Weight: 1088.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimeric Smac mimetic; potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis protein (IC50 values are 15, 15 and 21 nM for XIAP, cIAP1 and cIAP2 respectively). Binds to the BIR3 domain of XIAP to prevent interaction with caspase-9. Causes degradation of cIAP1 and cIAP2 and induces apoptosis in MDA-MB-231 breast cancer cells. Causes tumor regression in MDA-MB-231 xenograft-bearing mice.
Overview

AZD 5582 dihydrochloride, with the Chemical Abstracts Service number 1883545-51-4, is a dimeric Smac mimetic that functions as a potent inhibitor of apoptosis inhibitors, specifically targeting X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis proteins. This compound is notable for its ability to induce apoptosis in cancer cells by disrupting the protective mechanisms these proteins provide against programmed cell death .

Source and Classification

AZD 5582 dihydrochloride is classified as a small molecule therapeutic agent and is primarily sourced from pharmaceutical research and development entities, notably AstraZeneca. Its primary application lies within oncology, where it is being investigated for its potential to treat various cancers by promoting apoptotic pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD 5582 dihydrochloride involves several key steps that leverage advanced organic chemistry techniques. The compound's synthesis has been optimized for efficiency and scalability. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Formation of Dimeric Structure: The compound is synthesized as a dimer, which is crucial for its biological activity.
  2. Functional Group Modifications: Various functional groups are introduced to enhance solubility and bioactivity.
  3. Purification: The final product undergoes high-performance liquid chromatography to ensure a purity of ≥97% .

The detailed synthetic route remains proprietary but reflects common practices in pharmaceutical chemistry aimed at optimizing yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

AZD 5582 dihydrochloride primarily engages in biochemical reactions that involve binding to specific protein domains:

  • Binding Mechanism: It binds to the BIR3 domain of X-linked inhibitor of apoptosis protein, preventing its interaction with caspase-9, thereby facilitating apoptosis in cancer cells.
  • Degradation Pathway: The compound promotes the degradation of cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2), leading to increased apoptotic signaling .

These interactions highlight the compound's role in modulating apoptotic pathways crucial for cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which AZD 5582 dihydrochloride exerts its effects involves several key processes:

  1. Inhibition of Inhibitor Proteins: By inhibiting X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis proteins, AZD 5582 disrupts their protective roles in cancer cells.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways through the activation of caspases, particularly caspase-3, leading to programmed cell death.
  3. Tumor Regression: In preclinical models, such as MDA-MB-231 breast cancer xenografts, AZD 5582 has demonstrated significant tumor regression capabilities .

This multifaceted mechanism underscores its potential as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD 5582 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water (up to 100 mM) and dimethyl sulfoxide (up to 100 mM), facilitating its use in various experimental settings.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

These properties are critical for laboratory applications and therapeutic formulations.

Applications

Scientific Uses

AZD 5582 dihydrochloride is primarily utilized in scientific research focused on:

  • Cancer Therapeutics: Investigated for its ability to induce apoptosis in various cancer cell lines, making it a candidate for clinical trials.
  • Mechanistic Studies: Used in studies examining the role of apoptosis inhibitors in cancer progression and treatment resistance.
  • Combination Therapies: Explored as part of combination therapies with other agents to enhance anticancer efficacy by overcoming resistance mechanisms .

These applications highlight the compound's relevance in advancing cancer treatment strategies.

Introduction to AZD 5582 Dihydrochloride

Chemical and Pharmacological Classification

AZD 5582 dihydrochloride (chemical name: 3,3'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide dihydrochloride) is a synthetic small molecule classified pharmacologically as a dimeric Smac mimetic and potent inhibitor of apoptosis proteins (IAP) antagonist. Its molecular formula is C₅₈H₇₈N₈O₈·2HCl, with a molecular weight of 1,088.21 g/mol [1] [5]. The compound exhibits ≥97% purity (HPLC) and demonstrates aqueous solubility up to 100 mM in water and DMSO [1] [2]. AZD 5582 specifically targets three key IAP family members with nanomolar affinity:

Table 1: IAP Inhibition Profile of AZD 5582

Target ProteinBIR Domain BindingIC₅₀ (nM)Biological Consequence
XIAPBIR315Caspase-9 release
cIAP1BIR315Proteasomal degradation
cIAP2BIR321Proteasomal degradation

Data compiled from biochemical and cellular assays [1] [4] [9].

Pharmacologically, it belongs to the class of pro-apoptotic anticancer agents that overcome evasion of programmed cell death in malignancies. Its primary mechanism involves competitive disruption of IAP-caspase interactions and induction of cIAP1/2 degradation, thereby restoring apoptosis in cancer cells [1] [6].

Historical Development and Rationale for IAP-Targeted Therapy

The development of AZD 5582 emerged from efforts to target the apoptosis resistance machinery in cancer. IAPs, overexpressed in numerous malignancies (e.g., pancreatic, breast, and lung cancers), contribute to therapy resistance by suppressing caspase activity and promoting cell survival [6] [9]. Early monovalent Smac mimetics showed limited efficacy due to:

  • Inability to simultaneously engage multiple BIR domains
  • Poor pharmacokinetic properties
  • Insufficient induction of tumor cell apoptosis in vivo [1] [9]

The dimeric design strategy was pioneered to mimic the natural dimeric structure of Smac/DIABLO, which exhibits higher affinity for IAPs than monomeric forms. AZD 5582 was developed by AstraZeneca and first reported by Hennessy et al. (2013) as a clinical candidate optimized for:

  • Systemic exposure: Achieved through balanced lipophilicity (logP) and molecular weight optimization
  • Sustained target engagement: Demonstrated by prolonged cIAP1 degradation in xenografts
  • Potent antitumor activity: Significant regression observed in MDA-MB-231 triple-negative breast cancer models following intravenous administration (0.1–3 mg/kg weekly) [1] [9]

This development represented a paradigm shift in IAP antagonist design, transitioning from tool compounds to clinically viable agents capable of systemic latency reversal in HIV/SIV reservoirs and tumor regression in solid cancers [3] [9].

Key Structural Features: Dimeric Smac Mimetic Design

The molecular architecture of AZD 5582 incorporates three innovative elements that enhance its IAP-targeting efficacy:

Table 2: Structural Components and Functional Rationale

Structural ComponentChemical FeaturesFunctional Role
N-terminal alanine mimetics(S)-N-methylalanine and (S)-2-cyclohexylglycine residuesMimics AVPI tetrapeptide of Smac; binds BIR3 domains
Divalent scaffoldingSymmetric dimerization of pharmacophoresEnhances avidity to IAPs; mimics native Smac dimer
Bis-indane spacersRigid (1S,2R)-2,3-dihydro-1H-indene linkersOptimizes distance between pharmacophores
Hexadiyne bridgeCentral 2,4-hexadiyne moiety (-CC-CC-)Provides metabolic stability and conformational rigidity

Structural Innovations Explained:

  • Dimeric Topology: Unlike first-generation monomeric mimetics, AZD 5582’s bivalent structure enables simultaneous engagement of multiple BIR domains within IAPs, increasing binding avidity by >100-fold compared to monovalent compounds [1] [9].
  • Linker Optimization: The 2,4-hexadiyne bridge provides optimal spacing (≈18 Å) between the two Smac-mimicking pharmacophores. This spatial arrangement mirrors the distance between BIR domains in XIAP and facilitates cooperative binding [1] [10].
  • Stereochemical Precision: The (1S,2R) configuration of bis-indane spacers enforces a rigid conformation that minimizes entropic penalty during IAP binding, as confirmed by X-ray crystallography studies [9].
  • Modified Peptide Motifs: Substitution with cyclohexylglycine enhances hydrophobic interactions with the BIR3 domain’s specificity pocket, while N-methylalanine prevents proteolytic degradation [1] [10].

Table 3: Structure-Activity Relationship Highlights

Structural ModificationImpact on Pharmacological Properties
Dimerization (vs. monomer)100-fold ↑ in apoptosis induction (MDA-MB-231 cells)
Hexadiyne linker (vs. alkyl chain)5-fold ↑ plasma stability; ↓ oxidative metabolism
(S)-2-cyclohexylglycine3-fold ↑ binding affinity to XIAP BIR3

This sophisticated design enables AZD 5582 to achieve picomolar cellular potency (GI₅₀ = 0.06 nM in MDA-MB-231 cells) and systemic latency reversal activity in vivo, distinguishing it from earlier IAP antagonists [1] [9] [10].

Properties

Product Name

AZD 5582 dihydrochloride

Molecular Formula

C58H78N8O8.2HCl

Molecular Weight

1088.21

Synonyms

3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.